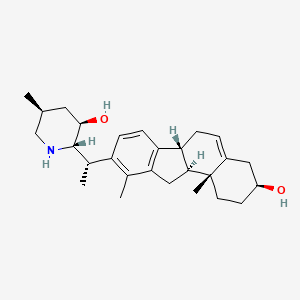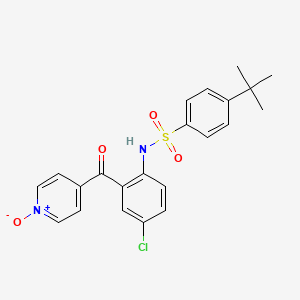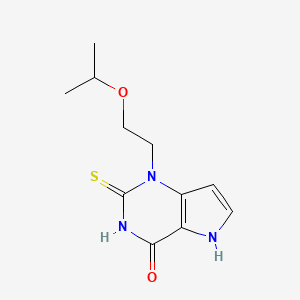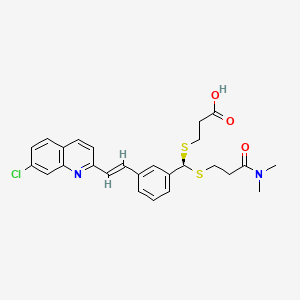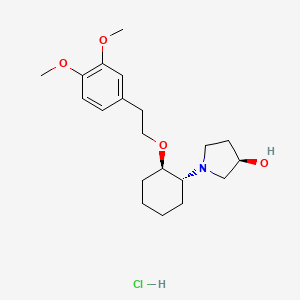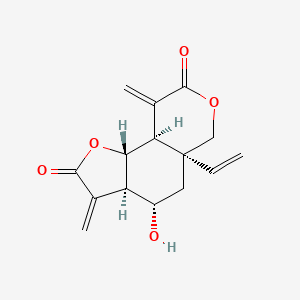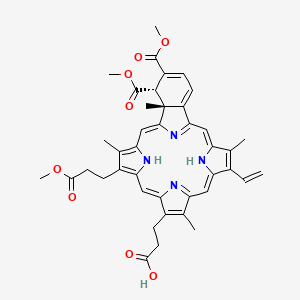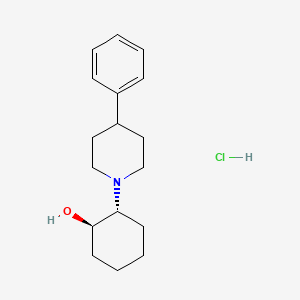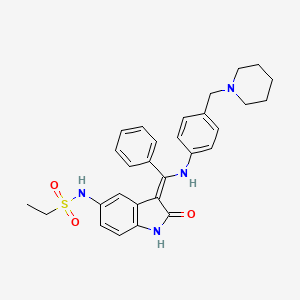
Hesperadin
Descripción general
Descripción
Hesperadin is an Aurora kinase inhibitor . It interacts with both the ATP- and the adjacent hydrophobic binding pocket of Aurora B . It acts as a rapid and reversible inhibitor of Aurora kinase B activity .
Synthesis Analysis
Hesperadin is one of the indolinones that was designed against the ATP-binding site of Aurora kinase . New derivatives of Hesperadin containing an amide group in their structures were synthesized .Molecular Structure Analysis
Hesperidin, a flavanone, is present in different citrus fruits and possesses a number of biological activities . The chemical structure of Hesperidin consists of hesperetin (methyl eriodictyol) bound to rutinose .Chemical Reactions Analysis
Flavonoids like Hesperidin are responsible for transition metal chelating such as copper and iron, so that prevent free radicals, interrupting a series of reaction of free radical in enzymatic and non-enzymatic lipid peroxidation .Aplicaciones Científicas De Investigación
Bone Health
Hesperidin has been investigated as a strategy to control bone diseases, such as osteoporosis and osteoarthritis . It has been found to inhibit collagen-induced arthritis in rats, significantly reducing neutrophil activation and infiltration . It also reduced the levels of catalase, nitric oxide, and free radicals, suppressing the progression of the disease .
Antioxidant Properties
Hesperidin exhibits significant antioxidant activities . These properties contribute to its therapeutic effects in various diseases . It also has positive effects on toxicities caused by drugs, metals, and chemicals .
Anti-inflammatory Properties
Hesperidin has anti-inflammatory properties . It is effective as an anti-rheumatic agent in both rats and mice through decreasing arthritis score , restoring bone damage, and improving joints along with suppressing synovial hyperplasia and the migration of inflammatory cells .
Anticancer Properties
Hesperidin has shown anticancer activities . However, there is a lack of clinical data on the biological benefits of flavonoid hesperidin. It is necessary to clinically investigate more on this phytochemical mechanism in different diseases especially cancer and neurodegenerative diseases .
Hepatoprotective Properties
Hesperidin has hepatoprotective activities . This means it has the ability to prevent damage to the liver .
Antihypertensive Properties
Hesperidin has antihypertensive properties . This means it has the ability to lower high blood pressure .
Antimicrobial Properties
Hesperidin has antimicrobial properties . This means it has the ability to kill or inhibit the growth of microorganisms .
Mecanismo De Acción
- Hesperadin is an aurora kinase inhibitor . Specifically, it targets two mitotic kinases: Aurora B and Aurora A .
- Hesperadin inhibits the early stage of viral replication by delaying the nuclear entry of viral ribonucleoprotein complexes. This action leads to inhibition of viral RNA transcription, translation, and protein synthesis .
- In the context of cell division, Hesperadin limits the function of Aurora B and Aurora A. It disrupts proper chromosome alignment and segregation, causing cells to enter anaphase prematurely .
Target of Action
Mode of Action
Propiedades
IUPAC Name |
N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3S/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHIYZMIFPJROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195086 | |
| Record name | Hesperadin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
422513-13-1 | |
| Record name | Hesperadin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422513131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hesperadin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HESPERADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTR491OS14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




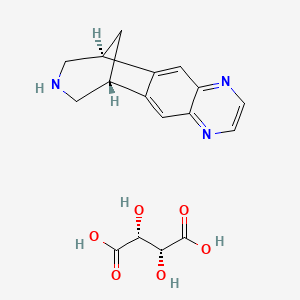
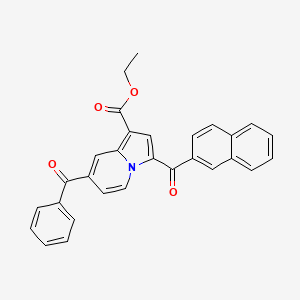
![5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine](/img/structure/B1683810.png)
